molecular formula C9H13F2NO3S2 B7070785 N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide

Cat. No.: B7070785
M. Wt: 285.3 g/mol
InChI Key: WWEVALPFELJQAN-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonamide group, a difluoro-hydroxypropyl group, and two methyl groups

Properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3S2/c1-6-3-8(16-7(6)2)17(14,15)12-4-9(10,11)5-13/h3,12-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEVALPFELJQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCC(CO)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide typically involves multiple steps. One common approach is as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Difluoro-Hydroxypropyl Group: The difluoro-hydroxypropyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroalkyl halide and a hydroxyl-containing nucleophile.

    Methylation: The final step involves the methylation of the thiophene ring at the desired positions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro-hydroxypropyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoro-hydroxypropyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoro-3-hydroxypropyl)-α-asparagine
  • tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
  • 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

N-(2,2-difluoro-3-hydroxypropyl)-4,5-dimethylthiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide group and a difluoro-hydroxypropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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